molecular formula C12H12ClN3O3 B1452294 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1329918-07-1

1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1452294
CAS No.: 1329918-07-1
M. Wt: 281.69 g/mol
InChI Key: JKOOLEPNCMTAIV-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a key synthetic intermediate in the development of novel agrochemicals, particularly protoporphyrinogen oxidase (PPO) inhibitors. PPO inhibitors are a major class of herbicides that disrupt chlorophyll biosynthesis, leading to the rapid light-dependent peroxidation of membrane lipids and ultimately plant cell death. This compound serves as a versatile scaffold for generating derivatives with optimized herbicidal activity and selectivity. Research into this chemical series focuses on addressing weed resistance to existing herbicides by targeting a distinct site of action within the PPO enzyme. Its structural motif, featuring the 1,2,3-triazole carboxylic acid group, is crucial for binding affinity and is a subject of ongoing structure-activity relationship (SAR) studies aimed at improving efficacy and environmental safety profiles. This compound is For Research Use Only and is intended for use by qualified laboratory researchers.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-6-4-9(10(19-3)5-8(6)13)16-7(2)11(12(17)18)14-15-16/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOOLEPNCMTAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by empirical data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl azides with ethyl acetoacetate or similar precursors. The triazole ring formation is a critical step that can be achieved through various methods, including the Huisgen cycloaddition reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, a screening conducted by the National Cancer Institute (NCI) evaluated several triazole compounds against various cancer cell lines. The results indicated that certain derivatives exhibited moderate activity against melanoma and breast cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

CompoundCell LineLog GI50Activity Level
25Colon Cancer-5.43Moderate
Melanoma (SK-MEL-5)-5.55Moderate
Ovarian Cancer-5.52Moderate
Breast Cancer-5.40Moderate

The presence of specific substituents on the triazole ring has been shown to enhance biological activity, suggesting that structural modifications could lead to more potent anticancer agents .

Anti-inflammatory Activity

Additionally, compounds containing the triazole moiety have demonstrated anti-inflammatory effects. For example, studies have reported that certain derivatives can inhibit the production of nitric oxide (NO) in activated macrophages, indicating potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
12.91Inhibition of NF-κB signaling pathway
Reduction in ROS generation

The ability of these compounds to modulate inflammatory pathways positions them as candidates for further investigation in chronic inflammatory conditions .

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. Research has shown that they exhibit significant antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus15 μg/mL
Triazole BEscherichia coli10 μg/mL

These findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving animal models treated with triazole derivatives showed a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.
  • Neuroprotective Effects : In models of neurodegenerative diseases, triazole derivatives were found to improve cognitive function and reduce neuroinflammation, suggesting potential applications in Alzheimer's disease treatment.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that derivatives of triazole compounds can inhibit the growth of pathogenic fungi, making them promising candidates for antifungal agents .

Anticancer Properties
The triazole moiety has also been linked to anticancer activity. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with specific biological targets suggests its potential as a chemotherapeutic agent .

Agricultural Applications

Fungicides
Due to its antifungal properties, 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is being explored as a fungicide in agriculture. Its effectiveness against plant pathogens could help in developing new crop protection products that are less toxic to humans and the environment compared to traditional fungicides .

Herbicides
There is ongoing research into the herbicidal properties of triazole compounds. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops .

Material Science

Polymer Chemistry
The incorporation of triazole groups into polymer matrices can enhance their thermal stability and mechanical properties. Research has shown that polymers containing triazole units exhibit improved resistance to degradation under various environmental conditions, making them suitable for applications in coatings and adhesives .

Nanomaterials
The compound's unique chemical structure allows it to be used in the synthesis of nanomaterials. Studies have indicated that triazole-based nanocomposites can be engineered for specific applications such as drug delivery systems or as catalysts in chemical reactions .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of fungal growth in vitro.
AnticancerInduced apoptosis in specific cancer cell lines; potential for drug development.
AgricultureEffective as a fungicide with lower toxicity compared to conventional options.
HerbicidalInhibited enzymatic pathways leading to effective weed control.
Polymer ChemistryEnhanced thermal stability and mechanical properties in polymer composites.
NanomaterialsDeveloped nanocomposites for targeted drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Key Analogues
Compound Name Substituents on Phenyl Ring Triazole Substituents Key Properties/Applications
Target Compound 4-Cl, 2-OCH₃, 5-CH₃ 5-CH₃ Not explicitly reported; inferred structural analogies
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-F 5-CH₃ Enhanced electronegativity; potential therapeutic applications
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Cl, 2-F 5-CH₃ Increased lipophilicity; structural studies
1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Cl 5-CH₃ Antimicrobial activity; m.p. 186–188°C
1-[4-(Aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-SO₂NH₂ 5-CH₃ Sulfonamide functionality; potential enzyme inhibition

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents enhance lipophilicity and may stabilize the open-chain tautomer of the carboxylic acid group by delocalizing negative charge .
  • Methoxy Group (OCH₃): The 2-methoxy group in the target compound likely increases solubility in polar solvents compared to non-polar analogues (e.g., 4-chlorophenyl derivatives) .

Tautomerism and Structural Dynamics

1,2,3-Triazole-4-carboxylic acids exhibit ring-chain tautomerism , where the open-chain carboxylic acid form equilibrates with a cyclic hemiacetal (furotriazolone). Studies on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () revealed that the open form dominates (>80%), with ~20% cyclic hemiacetal in solution . For the target compound, the electron-withdrawing chloro group may further stabilize the open form by increasing acidity, while the methoxy group could promote hydrogen bonding, influencing tautomeric equilibrium .

Example :

  • 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid was synthesized via ester saponification (m.p. 186–188°C) .
  • The target compound likely follows a similar route, with modifications for the 2-methoxy-5-methylphenyl substituent.

Crystallographic and Intermolecular Interactions

Crystal structures of related compounds (e.g., cobalt and copper complexes in ) reveal that substituents dictate packing patterns and hydrogen-bonding networks:

  • Chloro vs. Fluoro Derivatives: Isostructural chloro and bromo analogues () exhibit identical crystal packing, suggesting halogen size minimally affects lattice geometry. However, methoxy groups may introduce additional H-bond donors/acceptors, altering supramolecular assembly .
  • Metal Coordination : The carboxylic acid group in 1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid coordinates with Mn(II) in a κ²N,O fashion, forming stable complexes .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting Materials:

    • Terminal alkyne bearing the 4-chloro-2-methoxy-5-methylphenyl moiety.
    • Organic azide or sodium azide as the azide source.
  • Catalyst and Conditions:

    • Copper(I) catalyst, often generated in situ from Cu(II) salts reduced by mild reducing agents (e.g., ascorbic acid or formic acid).
    • Use of tetradentate nitrogen-donor ligands such as TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I).
    • Solvent systems such as DMF/MeOH or DMF/H2O mixtures.
    • Reaction temperatures ranging from room temperature to 100 °C.
    • Acidic additives like sulfuric acid or formic acid to facilitate azide formation and catalyst regeneration.
  • Procedure Highlights:

    • The alkyne and azide are combined in the presence of the copper catalyst and ligand.
    • The reaction mixture is stirred under sealed conditions to contain hydrazoic acid formed in situ.
    • After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography.
  • Advantages:

    • High atom economy with minimal by-products.
    • Mild reaction conditions compatible with sensitive functional groups.
    • Scalable and environmentally friendly.
  • Representative Data:

Parameter Typical Value/Condition
Catalyst loading 5 mol % Cu(I)
Ligand TBTA or similar tetradentate N-donor ligand
Solvent DMF/MeOH (5:1 v/v) or DMF/H2O
Temperature 40–100 °C
Reaction time 24 hours
Acid additive H2SO4 or HCOOH
Yield Generally high (not specified for this compound)

Source: Copper-catalyzed azide-alkyne cycloaddition protocols and optimization studies

Alternative Synthetic Routes

While CuAAC is the most efficient and commonly used method, other synthetic routes for related triazole carboxylic acids include:

These methods are less favored for the target compound due to complexity and lower yields compared to CuAAC.

Purification and Characterization

  • Purification:

    • After reaction completion, crude products are typically purified by silica gel column chromatography using ethyl acetate or other suitable eluents.
    • Filtration through silica gel pads helps remove copper catalyst residues.
  • Characterization:

    • Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
    • Infrared (IR) spectroscopy to identify characteristic functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis for purity assessment.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Azide formation Sodium azide + acid (H2SO4 or HCOOH) In situ generation of hydrazoic acid
Alkyne substrate 4-chloro-2-methoxy-5-methylphenyl terminal alkyne Prepared or commercially available
Catalyst Cu(I) or Cu(II) + reducing agent (ascorbic acid/formic acid) 5 mol % catalyst loading, ligand stabilized
Solvent DMF/MeOH or DMF/H2O mixtures Polar aprotic solvents preferred
Temperature 40–100 °C Higher temps accelerate reaction
Reaction time ~24 hours Monitored by TLC or HPLC
Work-up Filtration, concentration, column chromatography Ensures removal of catalyst and impurities
Yield High (typically >70% in similar systems) Dependent on substrate purity and reaction scale

Research Findings and Optimization Insights

  • The hydrophobic nature at the 3-position of the triazole ring (adjacent to the carboxylic acid) is important for biological activity; thus, the methyl substitution at position 5 is maintained during synthesis to preserve this property.

  • The use of tetradentate ligands such as TBTA enhances catalyst stability and reaction efficiency, allowing reactions to proceed at room temperature with high yields and minimal side products.

  • Formic acid plays a dual role: it generates hydrazoic acid from sodium azide and acts as a mild reducing agent to regenerate Cu(I) from Cu(II), improving catalyst turnover.

  • The method is compatible with a wide range of substrates, suggesting adaptability for the synthesis of various substituted triazole carboxylic acids including the target compound.

Q & A

What are the most reliable synthetic routes for preparing 1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Category: Basic
Answer:
The synthesis of triazole-carboxylic acid derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. For example, a related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, was synthesized using phenylacetylene, sodium azide, and methyl iodide in the presence of copper iodide to form the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃ under controlled conditions) yields the carboxylic acid . Alternative methods include Vilsmeier-Haack formylation (e.g., using POCl₃ and DMF) for introducing aldehyde groups, followed by oxidation .

How can X-ray crystallography be employed to resolve the crystal structure of this compound, and what software tools are recommended for refinement?

Category: Basic
Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods. For refinement, the SHELX suite (SHELXL) is widely used for small-molecule structures due to its robust handling of anisotropic displacement parameters and twinning corrections. WinGX and ORTEP provide visualization and validation tools to ensure geometric accuracy (e.g., bond lengths, angles) and generate publication-ready figures .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Category: Basic
Answer:

  • HPLC-MS : To assess purity and detect trace impurities (use C18 columns with acetonitrile/water gradients).
  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹).
  • Elemental Analysis : Validate stoichiometry (±0.3% tolerance) .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Category: Advanced
Answer:

  • Systematic Modifications : Vary substituents on the phenyl ring (e.g., replace Cl with F, OMe with OEt) to assess electronic and steric effects.
  • In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) or cell viability assays. For example, triazole analogs with electron-withdrawing groups (Cl, NO₂) often enhance activity .

How should researchers address contradictions in reported physical properties (e.g., melting points) for this compound?

Category: Advanced
Answer:
Discrepancies may arise from polymorphic forms, impurities, or measurement protocols. To resolve:

  • Reproduce Synthesis : Follow literature procedures exactly, noting solvent purity and heating rates.
  • DSC Analysis : Differentiate polymorphs via differential scanning calorimetry (e.g., sharp vs. broad melting endotherms).
  • Cross-Validate : Compare NMR/X-ray data with published structures to confirm identity .

What experimental design considerations are critical for assessing the compound’s potential as a protease inhibitor?

Category: Advanced
Answer:

  • Enzyme Kinetics : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure Michaelis-Menten parameters (Km, Vmax) under varying inhibitor concentrations.
  • Control Experiments : Include positive controls (e.g., leupeptin for serine proteases) and assess time-dependent inhibition via pre-incubation studies.
  • Crystallographic Studies : Co-crystallize the compound with the target protease to identify binding modes and guide SAR optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chloro-2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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